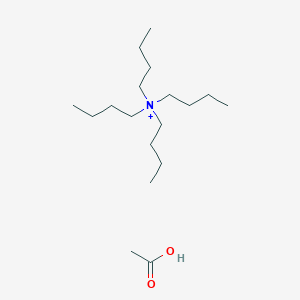
3-(3-Furylmethylthio)-2-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Furylmethylthio)-2-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is notable for its unique structure, which includes a furylmethylthio group attached to a methylpyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Furylmethylthio)-2-methylpyrazine typically involves the reaction of 2-methylpyrazine with a furylmethylthio reagent. One common method is the nucleophilic substitution reaction where 2-methylpyrazine reacts with 3-furylmethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the production scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Furylmethylthio)-2-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
3-(3-Furylmethylthio)-2-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the flavor and fragrance industry for its aromatic properties.
Mechanism of Action
The mechanism by which 3-(3-Furylmethylthio)-2-methylpyrazine exerts its effects is primarily through its interaction with biological molecules. The furylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The pyrazine core can also participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-furyl disulfide: Similar in structure but contains a disulfide linkage.
3-Methylpyrazole: Lacks the furylmethylthio group but shares the pyrazine core.
2-Methyl-3-furanthiol: Contains a thiol group instead of a thioether.
Uniqueness
3-(3-Furylmethylthio)-2-methylpyrazine is unique due to the presence of both the furylmethylthio group and the methylpyrazine core, which confer distinct chemical and biological properties.
Properties
CAS No. |
662138-62-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(furan-3-ylmethylsulfanyl)-3-methylpyrazine |
InChI |
InChI=1S/C10H10N2OS/c1-8-10(12-4-3-11-8)14-7-9-2-5-13-6-9/h2-6H,7H2,1H3 |
InChI Key |
JFHOJNODOBNELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)




![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


